Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate is a complex organic compound with a molecular formula of C17H18N4O5S2 and a molecular weight of 422.5 g/mol This compound is notable for its intricate structure, which includes multiple functional groups such as acetylamino, phenoxy, and thiophene moieties
Preparation Methods
The synthesis of Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the acetylamino phenoxy intermediate: This involves the reaction of 4-acetylaminophenol with an appropriate acylating agent.
Coupling with thiophene-2-carboxylate: The intermediate is then coupled with thiophene-2-carboxylate under specific conditions to form the final product.
Chemical Reactions Analysis
Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, such as nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetylamino and phenoxy positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s acetylamino and phenoxy groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors. The thiophene moiety may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate: This compound has a similar thiophene core but different substituents, leading to distinct chemical and biological properties.
Benzoic acid, 4-methyl-3-[[[[[5-methyl-2-(1-methylethyl)phenoxy]acetyl]amino]thioxomethyl]amino]: Another related compound with a benzoic acid core, differing in its functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
methyl 3-[[[2-(4-acetamidophenoxy)acetyl]amino]carbamothioylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S2/c1-10(22)18-11-3-5-12(6-4-11)26-9-14(23)20-21-17(27)19-13-7-8-28-15(13)16(24)25-2/h3-8H,9H2,1-2H3,(H,18,22)(H,20,23)(H2,19,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUMBHOXPJNFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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